molecular formula C9H11NOS B13183971 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B13183971
M. Wt: 181.26 g/mol
InChI Key: FKDGIWKPSXYNJH-UHFFFAOYSA-N
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Description

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include an amino group, a methylsulfanyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-amino-5-(methylsulfanyl)benzaldehyde with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for research in various fields, as it can provide insights into the effects of different functional groups on molecular behavior.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(2-amino-5-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C9H11NOS/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3

InChI Key

FKDGIWKPSXYNJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)SC)N

Origin of Product

United States

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